8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with the molecular formula C7H3ClF3N3 and a molecular weight of 221.57 g/mol . This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom at the 8th position and a trifluoromethyl group at the 6th position
Mechanism of Action
Target of Action
Triazolo-pyridine compounds are generally known to interact with various enzymes and receptors in the body .
Mode of Action
It is suggested that the compound may interact with its targets through the 1,2,4-triazolo[4,3-a]pyridine ring .
Biochemical Pathways
Compounds with similar structures have been shown to exhibit antifungal activity, suggesting they may interfere with fungal metabolic pathways .
Pharmacokinetics
The compound is a solid at room temperature and is stored at temperatures between 2 and 8 degrees celsius , which may influence its bioavailability.
Result of Action
Compounds with similar structures have been shown to exhibit antifungal activity .
Action Environment
Environmental factors such as temperature and light can influence the action, efficacy, and stability of 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine. The compound is stored at temperatures between 2 and 8 degrees Celsius and should be protected from light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-(trifluoromethyl)pyridine-2-amine with hydrazine hydrate in the presence of a suitable solvent such as ethanol . The reaction is carried out under reflux conditions, leading to the formation of the desired triazolo[4,3-a]pyridine ring system.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine results in the formation of an amino derivative, while substitution with a thiol yields a thioether derivative .
Scientific Research Applications
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents.
Industry: It is used in the development of agrochemicals and other industrial applications.
Comparison with Similar Compounds
Similar Compounds
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Similar structure but with an imidazole ring instead of a triazole ring.
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: Lacks the chlorine atom at the 8th position.
Uniqueness
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both a chlorine atom and a trifluoromethyl group, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential for various applications compared to similar compounds.
Properties
IUPAC Name |
8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-1-4(7(9,10)11)2-14-3-12-13-6(5)14/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQOKOYHCGZDND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=CN2C=C1C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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